1-(4-methoxybenzyl)piperazine oxalate
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.C2H2O4/c1-15-12-4-2-11(3-5-12)10-14-8-6-13-7-9-14;3-1(4)2(5)6/h2-5,13H,6-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNFGCDPKDBICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural Classification and Key Analogues
Piperazine derivatives are broadly categorized into two groups:
- Benzylpiperazines : Feature a benzyl group (e.g., 1-(4-methoxybenzyl)piperazine, N-benzylpiperazine (BZP), 1-(3,4-methylenedioxybenzyl)piperazine (MDBP)).
- Phenylpiperazines : Contain a phenyl group directly attached (e.g., 1-(4-methoxyphenyl)piperazine (MeOPP), 1-(3-chlorophenyl)piperazine (mCPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP)) .
Table 1: Structural and Functional Comparison
Metabolic and Pharmacokinetic Differences
- 1-(4-Methoxybenzyl)piperazine : Undergoes CYP3A4-mediated N-dealkylation, producing 4-methoxybenzyl metabolites. The oxalate salt may improve metabolic stability .
- mCPP : Metabolized via aromatic hydroxylation and piperazine degradation to 3-chloroaniline derivatives, which are excreted as glucuronides .
- BZP : Metabolized to hydroxybenzylpiperazines, with variability in CYP2D6-dependent oxidation influencing individual toxicity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-methoxybenzyl)piperazine oxalate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves a two-step process:
Piperazine Functionalization : React piperazine with 4-methoxybenzyl chloride in a nucleophilic substitution. Solvents like ethanol or methanol enhance solubility, and temperatures of 60–80°C are optimal to minimize side reactions .
Oxalate Salt Formation : Treat the freebase with oxalic acid in a polar aprotic solvent (e.g., acetone) under reflux. Stoichiometric control (1:1 molar ratio) and slow cooling improve crystal purity .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor reaction progress via TLC/HPLC, and employ recrystallization with ethyl acetate for purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions on the piperazine ring (e.g., methoxybenzyl protons at δ 3.7–4.2 ppm; piperazine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H⁺] at m/z 265.3 for the freebase; oxalate adducts detected via negative-ion mode) .
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and observed hydrogen bonding patterns in the crystal structure of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing using synchrotron radiation. Compare experimental data (e.g., C—H⋯O interactions) with DFT-optimized models .
- Disorder Analysis : For disordered regions (e.g., methoxy groups), refine occupancies via SHELXL and validate using residual electron density maps .
- Supramolecular Analysis : Identify π-π stacking (e.g., between benzyl rings) and hydrogen-bonded networks (e.g., oxalate-carboxylate interactions) using Mercury software .
Q. What strategies are employed to evaluate the thermodynamic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Analysis (DSC/TGA) : Determine melting points (e.g., ~240°C for oxalate salt) and decomposition profiles (e.g., weight loss at >300°C) .
- pH Stability Studies : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., freebase formation at alkaline pH) .
- Solubility Profiling : Use shake-flask method in PBS/DMSO to measure aqueous solubility (<1 mg/mL), correlating with LogP (~2.8) .
Q. How does the oxalate counterion influence the compound’s bioavailability and interaction with biological targets?
- Methodological Answer :
- Salt Dissociation Studies : Measure dissociation constants (pKa) via potentiometric titration. The oxalate (pKa ~1.3/4.3) enhances solubility in gastric fluid, improving absorption .
- Receptor Docking Simulations : Use AutoDock Vina to compare binding affinities of the freebase vs. oxalate salt to serotonin/dopamine receptors. Validate via radioligand assays (e.g., Ki values for 5-HT₁A) .
- Pharmacokinetics : Administer the compound in rodent models and quantify plasma levels via LC-MS. The oxalate salt shows faster Tmax (~1 hr) due to improved dissolution .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of piperazine derivatives like this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed studies. Adjust for variables like assay type (e.g., in vitro vs. in vivo) and cell lines .
- Dose-Response Validation : Replicate studies using standardized protocols (e.g., MTT assays at 1–100 µM). For example, conflicting IC₅₀ values in cancer cells may stem from differential expression of ABC transporters .
- Structural Analog Comparison : Benchmark against analogs (e.g., 1-(4-chlorobenzyl)piperazine) to isolate substituent effects. Methoxy groups reduce cytotoxicity but enhance CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
